molecular formula C15H18N2O2S2 B6431523 (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile CAS No. 1232817-59-2

(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile

Cat. No.: B6431523
CAS No.: 1232817-59-2
M. Wt: 322.5 g/mol
InChI Key: HFNGUXVGXNUUKL-PFONDFGASA-N
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Description

(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a methylsulfanyl group, and a piperidinyl group attached to a prop-2-enenitrile backbone

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-methylsulfanyl-3-piperidin-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-20-15(17-10-6-3-7-11-17)14(12-16)21(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGUXVGXNUUKL-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves multi-step organic reactions One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable piperidine derivative under basic conditions to form the sulfonamide intermediate This intermediate is further reacted with a methylsulfanyl group donor, such as methylthiol, in the presence of a base to introduce the methylsulfanyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2

Biological Activity

The compound (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is a member of the class of organic compounds that exhibit diverse biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:

  • Benzenesulfonyl group : Enhances solubility and interaction with biological targets.
  • Methylsulfanyl group : Potentially involved in redox reactions.
  • Piperidine ring : Provides structural stability and enhances receptor binding affinity.

Molecular Formula

The molecular formula for this compound is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 298.38 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight298.38 g/mol
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with piperidine rings have been reported to inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria, showcasing low micromolar minimal inhibitory concentrations (MIC) .

Case Study: Antibacterial Efficacy

A study evaluating a series of piperidine-based compounds demonstrated that certain derivatives could inhibit the growth of clinically relevant bacteria, including Enterococcus species. The findings indicated that modifications to the piperidine structure could enhance antibacterial activity significantly .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The benzenesulfonyl moiety may interact with specific enzymes, blocking their active sites.
  • Receptor Binding : The piperidine ring enhances binding to various receptors, potentially modulating signaling pathways associated with inflammation or infection.

Cytotoxicity

While evaluating the cytotoxic effects, it has been noted that compounds with similar structures can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Anticancer Potential

Research has indicated that the compound may possess anticancer properties. Studies involving cell lines have shown that it can induce apoptosis in cancerous cells, suggesting its potential as a chemotherapeutic agent.

Future Directions

Further research is warranted to explore:

  • In vivo studies : To validate the efficacy and safety of this compound in animal models.
  • Structural Modifications : To enhance potency and reduce toxicity.

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